Org 24598 lithium salt is classified as a small molecule pharmaceutical compound. It is primarily sourced from chemical suppliers like Sigma-Aldrich, MedKoo, and AbMole BioScience, which provide it with high purity levels (≥98% HPLC) suitable for research purposes . Its primary classification falls under glycine transporter inhibitors, which are crucial in modulating neurotransmitter activity in the central nervous system.
The synthesis of Org 24598 lithium salt involves several key steps that typically include the following:
For example, one method reported involves tritium labeling of Org 24598, which aids in studying its binding characteristics through radiolabeled assays .
The molecular formula of Org 24598 lithium salt is , with a molecular weight of approximately 374.31 g/mol . The structure features a lithium ion coordinated with other molecular components that include fluorine and nitrogen atoms, contributing to its pharmacological activity.
Org 24598 lithium salt participates in various chemical reactions primarily related to its interaction with glycine transporters. The key reactions include:
These reactions are fundamental for understanding how Org 24598 influences neurotransmitter dynamics in neuronal systems.
The mechanism of action for Org 24598 lithium salt primarily revolves around its ability to inhibit the glycine transporter 1. This inhibition leads to increased extracellular levels of glycine, which can enhance NMDA receptor activity—critical for synaptic plasticity and cognitive functions.
Relevant data from elemental analysis shows:
Org 24598 lithium salt is primarily utilized in research settings focusing on:
Org 24598 lithium salt (N-Methyl-N-[(3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]-glycine lithium salt) was strategically designed to target the glycine transporter 1 (GlyT1) with high selectivity over GlyT2 and other neural transporters. The design capitalized on key structural differences between GlyT1 and GlyT2 isoforms, particularly within the substrate-binding pocket where GlyT1 exhibits greater affinity for sarcosine-derived inhibitors. Researchers exploited the larger hydrophobic binding region in GlyT1 by incorporating a 4-(trifluoromethyl)phenoxy group linked to a chiral phenylpropyl backbone, enabling optimal van der Waals interactions with transmembrane domains 3 and 6 of GlyT1 [1] [9]. This design specifically avoided structural features associated with GlyT2 inhibition, such as bulky bicyclic moieties or highly polar carboxylates positioned to interact with GlyT2-specific residues. The lithium salt formulation was introduced to enhance crystallinity and solubility, addressing the carboxylic acid's poor bioavailability while maintaining the compound's anionic recognition elements critical for transporter binding [1] [6].
Table 1: Selectivity Profile of Org 24598 Lithium Salt
Target | pIC₅₀ | Inhibition Activity |
---|---|---|
GlyT1 | 6.9 | High affinity inhibition |
GlyT2 | <3 | Negligible activity |
GABA Transporter | <4 | No significant inhibition |
Systematic SAR investigations established that the stereochemistry, lipophilic character, and spatial positioning of aromatic domains critically govern inhibitory potency at GlyT1:
Chiral Center Optimization: The (R)-enantiomer of Org 24598 demonstrated 30-fold greater potency than its (S)-counterpart, attributable to optimal positioning of the phenoxy group within GlyT1's hydrophobic subpocket. Methyl branching at the propyl linker's C3 position (as in 3-phenyl-3-phenoxypropyl) enhanced metabolic stability over linear analogs while maintaining conformational flexibility for transporter engagement [5] [9].
Aromatic Domain Contributions: Introduction of electron-withdrawing substituents—particularly the para-trifluoromethyl group on the phenoxy ring—boosted affinity (Ki = 16.9 nM) by strengthening π-π stacking with Phe 325 in human GlyT1 and resisting oxidative metabolism. Biphenyl or naphthyl analogs exhibited reduced potency, indicating steric constraints within the binding pocket [1] [8] [9].
Ionic Interaction Essentials: The carboxylic acid group (stabilized as a lithium salt) proved indispensable for binding, forming a salt bridge with Arg 52 in transmembrane domain 1. Methylation of the glycine nitrogen enhanced CNS penetration without compromising affinity, whereas bulkier alkyl chains diminished transporter recognition [5] [6] [9].
To achieve therapeutic CNS effects, Org 24598 was optimized for blood-brain barrier (BBB) permeability while retaining GlyT1 affinity. Critical modifications included:
LogP Optimization: Balancing the molecule's lipophilicity (cLogP ≈4.23) through the lithium salt form improved passive diffusion without promoting efflux by P-glycoprotein. The trifluoromethylphenoxy moiety contributed to membrane fluidity interactions, while the glycine moiety maintained sufficient aqueous solubility for distribution [6] [8] [9].
Molecular Weight and Polar Surface Area: With a molecular weight of 373.3 g/mol and polar surface area of 49.77 Ų, Org 24598 falls within optimal ranges for CNS penetration. Reduction from earlier analogs (>450 g/mol) was achieved by eliminating non-essential heterocycles, focusing instead on strategic halogenation for potency [6] [8].
In Vivo Validation: Microdialysis studies confirmed elevated glycine concentrations in rat prefrontal cortex (170% baseline) and nucleus accumbens following subcutaneous administration (0.3–3 mg/kg), verifying functional BBB penetration and target engagement. This correlated with reversal of ethanol withdrawal-induced memory deficits at 0.3–0.6 mg/kg doses [2] [3] [9].
Table 2: Key Molecular Properties Enabling BBB Penetration
Property | Value | CNS Penetration Implication |
---|---|---|
Molecular Weight | 373.3 g/mol | Optimal (<450 g/mol) |
Calculated logP (cLogP) | 4.23 | Balanced lipophilicity |
Hydrogen Bond Acceptors | 3 | Facilitates transmembrane diffusion |
Hydrogen Bond Donors | 1 | Limited for reduced polarity |
Topological Polar Surface Area | 49.77 Ų | Within moderate range for CNS drugs |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7